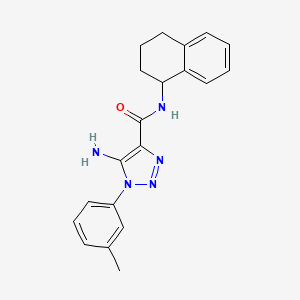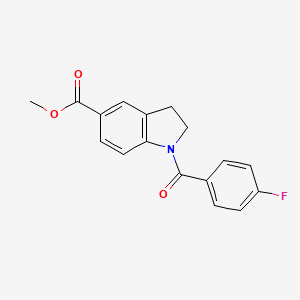methanone](/img/structure/B7539330.png)
[5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone, also known as CPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPP belongs to the class of pyrazolone derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mecanismo De Acción
[5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone is believed to exert its biological effects by binding to the NMDA receptor, which is a type of glutamate receptor that plays a key role in the regulation of synaptic plasticity and memory formation. By binding to the NMDA receptor, [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone can modulate the activity of this receptor, leading to changes in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
[5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone has been found to exhibit a range of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone has also been found to have analgesic effects by reducing pain sensitivity. Additionally, [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone has been shown to have anticonvulsant effects by reducing the activity of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the function of the NMDA receptor and its role in various biological processes. However, one limitation of using [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone. One area of interest is the development of new derivatives of [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone that have improved pharmacological properties, such as increased potency or reduced toxicity. Another area of interest is the use of [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone as a tool to study the function of the NMDA receptor in various disease states, such as Alzheimer's disease or schizophrenia. Additionally, there is interest in exploring the potential use of [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone as a therapeutic agent for various neurological disorders.
Métodos De Síntesis
[5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone can be synthesized using a variety of methods, including the reaction of 2-chlorobenzoyl chloride with pyrrolidine, followed by the reaction of the resulting intermediate with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Another method involves the reaction of 2-chlorobenzoyl chloride with pyrrolidine, followed by the reaction of the resulting intermediate with 3-methyl-1-phenyl-1H-pyrazol-5-amine. Both methods result in the formation of [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone, which can be purified using standard techniques.
Aplicaciones Científicas De Investigación
[5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone has also been studied for its potential use as a tool to study the function of the central nervous system. For example, [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone has been used to study the role of the N-methyl-D-aspartate (NMDA) receptor in the development of neuropathic pain.
Propiedades
IUPAC Name |
[3-(2-chlorophenyl)-1H-pyrazol-5-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-11-6-2-1-5-10(11)12-9-13(17-16-12)14(19)18-7-3-4-8-18/h1-2,5-6,9H,3-4,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQJOBZRAKUCEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NN2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide](/img/structure/B7539253.png)
![N-[(3S)-2,6-dioxopiperidin-3-yl]benzamide](/img/structure/B7539260.png)
![N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7539263.png)
![2-oxo-N-[3-(1H-pyrazol-5-yl)phenyl]-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B7539272.png)
![Cyclopropyl-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7539275.png)
![3-[(2-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B7539286.png)
![N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B7539294.png)
![2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7539304.png)

![5-(diethylsulfamoyl)-N-[3-(imidazol-1-ylmethyl)phenyl]-2-pyrrolidin-1-ylbenzamide](/img/structure/B7539318.png)
![N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7539342.png)


![4-[2-(4-Chloro-2-nitrophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7539350.png)